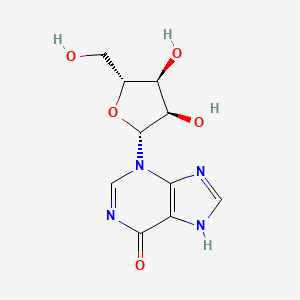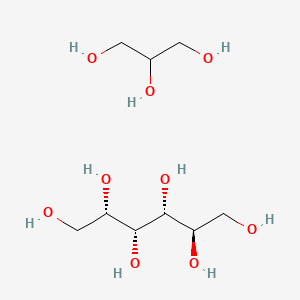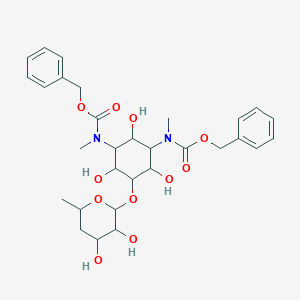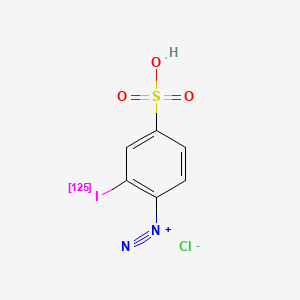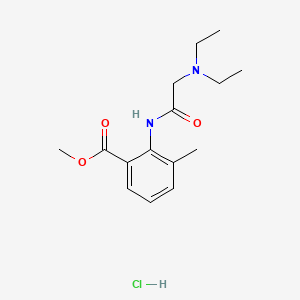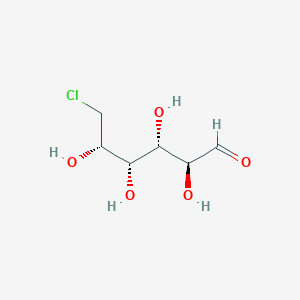
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
描述
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO5 and its molecular weight is 198.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-chloro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4990-81-2 | |
| Record name | 6-Chloro-6-deoxymannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004990812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-chloro-6-deoxymannose exert its antifertility effects in male rats?
A1: Research suggests that 6-chloro-6-deoxymannose, like other 6-chloro-6-deoxysugars, primarily targets sperm cells by inhibiting glucose metabolism. [, ] This disruption of energy production renders spermatozoa infertile. [] Interestingly, the antifertility effect is observed at lower doses than the neurotoxic effects observed in mice, suggesting different metabolic pathways might be responsible for each effect. []
Q2: What is the mechanism behind 6-chloro-6-deoxymannose's inhibition of glucose metabolism?
A2: Studies indicate that 6-chloro-6-deoxymannose affects specific steps in the glycolytic pathway within sperm cells. Specifically, it appears to inhibit either the enzyme triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase. [] This inhibition leads to an accumulation of glucose 6-phosphate and triose phosphate, effectively disrupting the normal flow of energy production. []
Q3: Does 6-chloro-6-deoxymannose interact with the blood-brain barrier?
A3: Yes, research shows that 6-chloro-6-deoxymannose can inhibit D-glucose transport across the blood-brain barrier. [] This suggests that it can cross the barrier, potentially impacting brain glucose metabolism. The inhibition mechanism likely involves interaction with a hydrophobic site on the glucose transport protein near the 6-position of the glucose molecule. []
Q4: Are there any potential therapeutic applications for 6-chloro-6-deoxymannose derivatives?
A4: Research has explored the use of modified sugar nucleotides derived from 6-chloro-6-deoxymannose, such as GDP-6-chloro-6-deoxy-ᴅ-mannose, as potential inhibitors of GDP-mannose dehydrogenase (GMD). [] GMD is a key enzyme involved in the biosynthesis of alginate, a polysaccharide produced by Pseudomonas aeruginosa, a bacterium implicated in cystic fibrosis lung infections. Inhibiting GMD could potentially disrupt alginate production and offer therapeutic benefits for cystic fibrosis patients. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


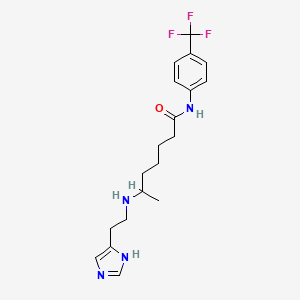

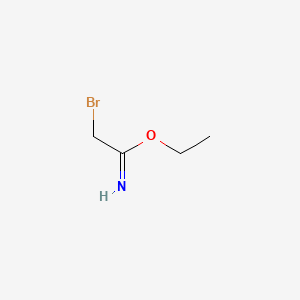
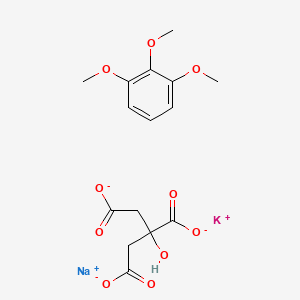

![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)
